REACTION_CXSMILES
|
OC[C:3]([CH2:8][OH:9])([CH3:7])[C:4]([OH:6])=[O:5].[OH2:10].[C:11]1([CH3:21])C=CC(S(O)(=O)=O)=C[CH:12]=1>>[CH3:12][C:11]1([CH3:21])[O:9][CH2:8][C:3]([CH3:7])([C:4]([OH:6])=[O:5])[O:10]1 |f:1.2|
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
OCC(C(=O)O)(C)CO
|
Name
|
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Further added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
ADDITION
|
Details
|
poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with chloroform
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (chloroform:methanol=19:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(CO1)(C(=O)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 333 mg | |
YIELD: CALCULATEDPERCENTYIELD | 416.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |